![molecular formula C13H20N2O4S B216512 N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide](/img/structure/B216512.png)
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide is a chemical compound with the molecular formula C13H20N2O4S and a molecular weight of 300.3739 g/mol . This compound is characterized by its sulfonamide group, which is known for its diverse applications in medicinal chemistry and other scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 3-ethoxypropylamine under controlled conditions. The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide group .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise temperature control, solvent selection, and purification steps to achieve the desired product quality .
化学反应分析
Types of Reactions
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are performed under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
科学研究应用
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .
相似化合物的比较
Similar Compounds
- N-(4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(3-propoxypropyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(2-ethoxyethyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide is unique due to its specific ethoxypropyl group, which imparts distinct chemical and biological properties. This uniqueness can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
属性
分子式 |
C13H20N2O4S |
|---|---|
分子量 |
300.38 g/mol |
IUPAC 名称 |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C13H20N2O4S/c1-3-19-10-4-9-14-20(17,18)13-7-5-12(6-8-13)15-11(2)16/h5-8,14H,3-4,9-10H2,1-2H3,(H,15,16) |
InChI 键 |
GLOWWLGSMPVHOK-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
规范 SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


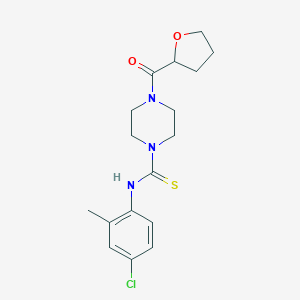
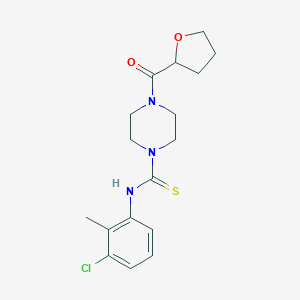
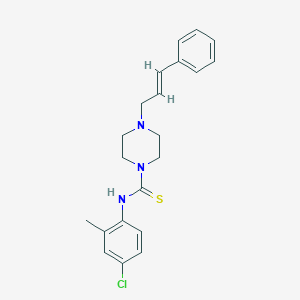
![N-(3-chloro-2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B216438.png)
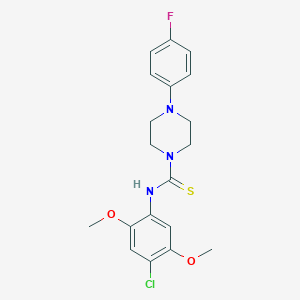
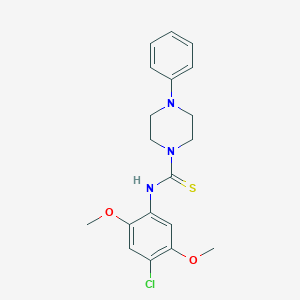
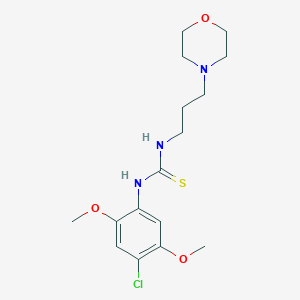
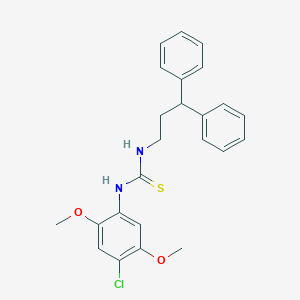
![1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B216445.png)
![3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA](/img/structure/B216446.png)
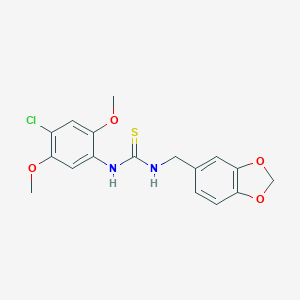
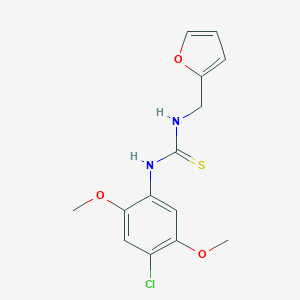
![N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216450.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B216451.png)
